1-Methoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene
Description
Properties
IUPAC Name |
1-methoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O/c1-3-4-19-7-13-22(14-8-19)23-15-9-20(10-16-23)5-6-21-11-17-24(25-2)18-12-21/h9-12,15-19,22H,3-4,7-8,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKHCVKNAJSAIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564126 | |
| Record name | 1-Methoxy-4-{[4-(trans-4-propylcyclohexyl)phenyl]ethynyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116903-47-0 | |
| Record name | 1-Methoxy-4-{[4-(trans-4-propylcyclohexyl)phenyl]ethynyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-((4-methoxyphenyl)ethynyl)-4-(trans-4-propylcyclohexyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-((4-methoxyphenyl)-ethylnyl)-4-(trans-4-propylcyclohexyl)-benzol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Friedel-Crafts Alkylation
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Reactants :
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Benzene (anhydrous)
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trans-4-Propylcyclohexanol (or corresponding chloride)
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Lewis acid catalyst (AlCl₃ or FeCl₃)
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Conditions :
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Bromination :
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Electrophilic substitution using Br₂ (1.1 eq) in CH₂Cl₂.
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Regioselectivity : Para-bromination achieved via steric directing from the cyclohexyl group.
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Workup : Quench with Na₂S₂O₃, isolate via vacuum distillation.
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Step 2: Preparation of 4-Methoxyphenylacetylene
Deprotonation-Alkylation Sequence
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Reactants :
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4-Methoxyphenylacetylene
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NaNH₂ (2.5 eq) in liquid NH₃
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Mechanism :
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Deprotonation at the alkyne terminal generates a nucleophilic acetylide.
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Side reactions : Over-alkylation minimized by slow addition of alkylating agents.
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-
Characterization :
Step 3: Ethynyl Bridge Formation
Method A: Sonogashira Coupling
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Co-catalyst | CuI (10 mol%) |
| Base | Et₃N (3 eq) |
| Solvent | THF (anhydrous) |
| Temperature | 60°C |
| Time | 12–16 hours |
| Yield | 82–85% |
Mechanistic insights :
Method B: Acetylide Alkylation (Patent US4101591A)
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Reactants :
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4-(4-Propylcyclohexyl)bromobenzene
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Sodium 4-methoxyphenylacetylide
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Conditions :
Advantage : Avoids palladium catalysts, reducing costs.
Industrial-Scale Production
Continuous Flow Reactor Design
| Stage | Parameters |
|---|---|
| Mixing | T-junction micromixer |
| Residence time | 30 minutes |
| Temperature control | Jacketed reactor (60°C) |
| Throughput | 50 L/h |
Benefits :
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Enhanced heat transfer minimizes decomposition.
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95% conversion efficiency achieved.
Purification and Characterization
Chromatographic Purification
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Stationary phase : Silica gel (230–400 mesh).
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Eluent gradient : Hexane → 20% EtOAc/hexane.
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Recovery : 89% purity (HPLC).
Spectroscopic Validation
| Technique | Key Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.45 (d, J=8.5 Hz, ArH), 3.85 (s, OCH₃), 2.35 (m, cyclohexyl) |
| HRMS | m/z 332.48 [M+H]⁺ (calc. 332.48) |
| DSC | Tm = 145°C (crystalline to isotropic) |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst, converting the ethynyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as hydroxide ions, amines, under basic or neutral conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and stability under various chemical conditions .
Biology:
- Investigated for potential biological activity, including interactions with cellular receptors and enzymes .
Medicine:
- Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities .
Industry:
Mechanism of Action
The mechanism of action of trans-1-Methoxy-4-(2-(4-(4-propylcyclohexyl)phenyl)ethynyl)benzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications in Ethynyl-Linked Derivatives
Key analogs differ in substituents on the aromatic rings or ethynyl bridge, influencing physical properties and applications.
Table 1: Structural and Property Comparison
*Calculated based on molecular formula.
Key Observations :
Substituent Effects on Physical Properties :
- Alkoxy Groups : Propoxy analogs (e.g., ) exhibit higher solubility in organic solvents compared to methoxy derivatives due to increased hydrophobicity .
- Halogen Substituents : Chloro and bromo derivatives () show elevated melting points (121–151°C) due to stronger intermolecular forces (halogen bonding) .
- Cyclohexyl vs. Alkyl Chains : Cyclohexyl-propyl groups (Target Compound) enhance mesophase stability in liquid crystals compared to linear alkyl chains (e.g., pentyl in ) .
Electronic Effects :
- Trifluoromethyl groups (–CF₃) () reduce electron density on the aromatic ring, altering reactivity in catalytic hydrogenation and oxidation reactions .
Biological Activity
1-Methoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene, also known as trans-1-Methoxy-4-(2-(4-(4-propylcyclohexyl)phenyl)ethynyl)benzene, is an organic compound with the molecular formula . It has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Weight : 332.48 g/mol
- CAS Number : 116903-47-0
- Boiling Point : Approximately 464.9 °C (predicted)
- Density : 1.04 g/cm³ (predicted)
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Ethynyl Intermediate : This is achieved through a reaction between a suitable alkyne and a halogenated benzene derivative.
- Cyclohexylation : The propylcyclohexyl group is introduced via a Friedel-Crafts alkylation reaction.
- Methoxylation : The methoxy group is added using methylation reactions involving methanol and a strong base.
These methods can be optimized for industrial production to enhance yield and purity.
The biological activity of this compound is primarily attributed to its structural features, which enable it to interact with various molecular targets in biological systems. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy group may form hydrogen bonds with polar amino acids. These interactions can modulate enzyme or receptor activity, leading to various biological effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives containing ethynyl groups have shown promise in inhibiting cancer cell proliferation through apoptosis induction. A study evaluating the cytotoxic effects of related compounds on different cancer cell lines demonstrated significant inhibition of cell growth and induction of apoptosis.
Antimicrobial Properties
Research has suggested that related compounds possess antimicrobial activities against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents.
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicates that modifications in substituents on the benzene ring significantly affect biological activity. The presence of hydrophobic groups enhances bioavailability and efficacy, while electron-withdrawing groups may improve interaction with specific biological targets.
Data Table: Biological Activity Summary
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Low toxicity against normal cells |
Q & A
Q. What are the key synthetic routes for 1-Methoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Formation of an ethynyl intermediate via Sonogashira coupling between a halogenated benzene derivative (e.g., 4-iodoanisole) and a propylcyclohexyl-substituted phenylacetylene. Palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide are commonly used under inert atmospheres (N₂/Ar) to prevent side reactions .
- Step 2: Introduction of the methoxy group via nucleophilic substitution or protection/deprotection strategies.
- Optimization: Yield improvements (up to 65%) are achieved using ligands like hydrazonic ligand A, potassium triphosphate as a base, and ethanol as a solvent at 60°C for 18 hours .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8 ppm, ethynyl carbons at ~90-100 ppm).
- High-Performance Liquid Chromatography (HPLC): Purity (>95%) is confirmed using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (C₂₄H₂₆O, [M+H]⁺ expected m/z 330.1984) .
Q. What are the primary physicochemical properties critical for its applications in materials science?
Methodological Answer:
- Liquid Crystalline Behavior: The compound’s rigid ethynyl bridge and cyclohexyl group promote mesophase formation. Differential Scanning Calorimetry (DSC) reveals phase transitions (e.g., nematic-to-isotropic at ~120°C) .
- Solubility: Low polarity solvents (e.g., hexane) are optimal for crystallization, while DMSO aids biological testing .
Advanced Research Questions
Q. How can computational methods predict its liquid crystalline behavior and electronic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Predict mesophase stability by modeling molecular packing and dipole interactions. Software like Gaussian or Materials Studio calculates torsional angles and polarizability .
- Density Functional Theory (DFT): Determines frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), correlating with optoelectronic applications .
Q. What strategies address contradictory biological activity data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
- Standardized Assays: Re-evaluate cytotoxicity using consistent cell lines (e.g., A549 lung cancer cells) and protocols (e.g., MTT assay at 48-hour exposure).
- Structural Analog Comparison: Compare with ethoxy derivatives (e.g., CAS 116903-48-1) to isolate substituent effects. For example, methoxy variants may show reduced cytotoxicity (IC₅₀ ~18 µM) vs. ethoxy analogs (IC₅₀ ~15 µM) due to steric hindrance .
- Metabolic Stability Testing: Use hepatic microsomes to assess degradation rates, ensuring activity discrepancies are not due to compound instability .
Q. What catalytic systems enhance cross-coupling efficiency in its synthesis?
Methodological Answer:
- Ligand Screening: Compare Pd(PPh₃)₄ with Buchwald-Hartwig ligands (e.g., XPhos), which improve coupling yields by stabilizing Pd intermediates .
- Solvent Optimization: Replace ethanol with DMF or THF to enhance reaction rates, though purity may require post-synthesis column chromatography .
- Microwave-Assisted Synthesis: Reduces reaction time from 18 hours to 2 hours while maintaining >60% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
